Cas no 2228139-95-3 (2-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine)

2-(3,4-Dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine is a fluorinated benzopyran derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of difluoromethyl groups enhances metabolic stability and bioavailability, while the benzopyran scaffold provides a versatile structural motif for further functionalization. This compound exhibits favorable physicochemical properties, including improved lipophilicity and membrane permeability, making it a promising intermediate for drug discovery. Its rigid bicyclic core and amine functionality allow for selective interactions with biological targets, particularly in CNS-related research. The difluorinated moiety may also influence binding affinity and selectivity in receptor modulation studies.
2-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine structure
2228139-95-3 structure
Product Name:2-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine
CAS No:2228139-95-3
MF:C12H15F2NO
MW:227.250410318375
CID:6280508
PubChem ID:165721915
Update Time:2025-10-31

2-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine
    • 2228139-95-3
    • EN300-1953777
    • Inchi: 1S/C12H15F2NO/c1-12(15,11(13)14)9-6-8-4-2-3-5-10(8)16-7-9/h2-5,9,11H,6-7,15H2,1H3
    • InChI Key: PPOVOXLDFPSORQ-UHFFFAOYSA-N
    • SMILES: FC(C(C)(C1COC2C=CC=CC=2C1)N)F

Computed Properties

  • Exact Mass: 227.11217043g/mol
  • Monoisotopic Mass: 227.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 2-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine

Comprehensive Overview of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine (CAS No. 2228139-95-3)

The compound 2-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine (CAS No. 2228139-95-3) is a fluorinated amine derivative with a unique benzopyran backbone. This structure combines the aromatic properties of benzopyran with the electronic effects of difluoropropan-2-amine, making it a subject of interest in pharmaceutical and material science research. Its molecular formula and structural features have been extensively studied for potential applications in drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme modulation.

Recent advancements in fluorinated compounds have highlighted the importance of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine due to its enhanced metabolic stability and bioavailability. Researchers are exploring its role in neuroprotective agents and selective serotonin reuptake inhibitors (SSRIs), aligning with the growing demand for innovative treatments for depression and neurodegenerative diseases. The compound's difluoromethyl group is particularly noteworthy, as it mimics hydrogen bonding interactions while improving lipophilicity.

From a synthetic chemistry perspective, the preparation of CAS No. 2228139-95-3 involves multi-step organic transformations, including cyclization and fluorination reactions. The benzopyran core is typically constructed via acid-catalyzed condensation, followed by the introduction of the difluoropropan-2-amine moiety. These methods are optimized for high yield and purity, catering to the stringent requirements of pharmaceutical intermediates.

In the context of green chemistry, the environmental impact of synthesizing 2-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine has been a topic of discussion. Researchers are investigating catalytic processes and solvent-free conditions to reduce waste and energy consumption. This aligns with global trends toward sustainable drug development and eco-friendly manufacturing.

The compound's physicochemical properties, such as its logP value and aqueous solubility, are critical for its pharmacokinetic profile. Studies suggest that CAS No. 2228139-95-3 exhibits moderate lipophilicity, which is advantageous for blood-brain barrier penetration. These characteristics are frequently queried in AI-driven drug design platforms, reflecting the integration of computational tools in modern research.

Ongoing clinical and preclinical studies are evaluating the safety and efficacy of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine derivatives. The compound's potential as a therapeutic scaffold is underscored by its structural versatility, allowing for modifications to enhance target selectivity and reduce off-target effects. This adaptability is crucial for addressing drug resistance in chronic diseases.

In summary, 2-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1-difluoropropan-2-amine (CAS No. 2228139-95-3) represents a promising candidate in medicinal chemistry, with applications spanning CNS therapeutics, enzyme inhibitors, and material science. Its synthesis, properties, and potential uses continue to inspire innovation, driven by the convergence of computational modeling, sustainable practices, and patient-centric drug development.

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